1,6-Hexanediamine, N-hydroxy-
Description
Contextualization within Amine and Hydroxylamine (B1172632) Chemistry
N-Hydroxy-1,6-hexanediamine is a hybrid molecule that embodies the characteristics of both amines and hydroxylamines. The primary amine group imparts basicity and nucleophilicity, making it a valuable component in the synthesis of polyamides, while the hydroxylamine functionality introduces unique redox and coordinating properties. The chemistry of hydroxylamines is rich and varied, with the N-hydroxy group capable of acting as a nucleophile, an oxidizing agent, or a precursor to nitroxide radicals. The presence of both functionalities in one molecule opens up avenues for complex molecular architectures and novel reaction pathways.
Significance of Diamine Scaffolds in Advanced Chemical Systems
Diamine scaffolds, particularly linear diamines like 1,6-hexanediamine (B7767898), are fundamental building blocks in polymer chemistry. They are essential monomers in the synthesis of polyamides, such as Nylon 6,6, and polyurethanes, contributing to the material's strength, flexibility, and thermal stability. nih.gov The distance between the two amine groups in the diamine chain is a critical determinant of the resulting polymer's properties. Beyond polymers, diamine scaffolds are integral to the design of various advanced chemical systems, including chelating agents, catalysts, and pharmaceuticals. Their ability to form stable complexes with metal ions is a key feature in coordination chemistry and materials science. chemicalbook.com
Unique Characteristics and Research Potential of the N-Hydroxy Functionality
The N-hydroxy functionality is a versatile and reactive group that confers unique properties to organic molecules. It can participate in a variety of chemical transformations, including oxidation, reduction, and condensation reactions. One of the most significant attributes of the N-hydroxy group is its ability to form stable five-membered chelate rings with metal ions, a property that is exploited in the design of potent metal-chelating agents. This characteristic is particularly relevant in medicinal chemistry for the development of drugs that target metalloenzymes or sequester harmful metal ions. Furthermore, the N-hydroxy group can serve as a precursor to nitrones and other reactive intermediates, making it a valuable tool in organic synthesis.
Overview of Research Domains Pertaining to N-Hydroxy-1,6-Hexanediamine Derivatives
The unique structural features of N-Hydroxy-1,6-hexanediamine make its derivatives promising candidates for a wide range of research applications. In polymer chemistry, the incorporation of the N-hydroxy functionality into polyamide or polyurethane backbones could lead to novel materials with enhanced properties, such as improved thermal stability, altered solubility, or the ability to coordinate metal ions. In medicinal chemistry, derivatives of N-Hydroxy-1,6-hexanediamine could be explored as enzyme inhibitors, MRI contrast agents, or drug delivery vehicles. The chelating properties of the N-hydroxy group also suggest potential applications in areas such as environmental remediation for the removal of heavy metal ions from water. Furthermore, its bifunctionality makes it a valuable synthon for the construction of complex organic molecules and combinatorial libraries for drug discovery.
Structure
3D Structure
Properties
CAS No. |
337905-45-0 |
|---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
N-(6-aminohexyl)hydroxylamine |
InChI |
InChI=1S/C6H16N2O/c7-5-3-1-2-4-6-8-9/h8-9H,1-7H2 |
InChI Key |
SFFWMTOKFWJWEE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNO)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Introduction of the N-Hydroxy Group
The formation of the N-hydroxy group in 1,6-Hexanediamine (B7767898), N-hydroxy- can be approached through several synthetic strategies. These include the direct oxidation of the parent diamine, the reduction of corresponding nitro or nitroso compounds, and coupling reactions involving hydroxylamine (B1172632) derivatives.
Amine Oxidation Pathways
Oxidation of the amino groups of 1,6-hexanediamine presents a direct route to its N-hydroxy derivative. This approach can be categorized into direct oxidation and more selective N-hydroxylation techniques.
The direct oxidation of primary amines to N-hydroxyamines can be challenging due to the potential for over-oxidation to oximes, nitroso, and nitro compounds. However, various reagents and catalytic systems have been developed to facilitate this transformation. For aliphatic diamines like 1,6-hexanediamine, controlling the stoichiometry of the oxidant is crucial to favor the formation of the mono- or di-N-hydroxy product.
Common oxidizing agents include hydrogen peroxide, peroxy acids, and potassium permanganate. The reaction conditions, such as temperature, solvent, and pH, play a significant role in the selectivity and yield of the desired N-hydroxy diamine. For instance, the oxidation of secondary amines to nitrones, which proceeds via a hydroxylamine intermediate, has been effectively catalyzed by sodium tungstate (B81510) with hydrogen peroxide. acs.org This methodology suggests a potential pathway for the oxidation of the secondary amine that would be formed by mono-N-alkylation of 1,6-hexanediamine, prior to a second N-hydroxylation.
Table 1: General Conditions for Direct Amine Oxidation
| Oxidant | Catalyst | Solvent | Temperature (°C) | Typical Products |
| Hydrogen Peroxide | Sodium Tungstate | Water, Methanol | 0 - 25 | N-Hydroxyamine, Nitrone |
| Peroxy Acids (e.g., m-CPBA) | None | Dichloromethane (B109758), Chloroform | 0 - Room Temp | N-Hydroxyamine, N-Oxide |
| Potassium Permanganate | None | Acetone, Water | Low Temperatures | Over-oxidation products common |
This table presents generalized conditions based on literature for amine oxidations and may require optimization for 1,6-hexanediamine.
Achieving selective N-hydroxylation, particularly mono-N-hydroxylation of a diamine, often requires the use of a protecting group strategy. One of the amino groups of 1,6-hexanediamine can be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. The synthesis of N-Boc-1,6-hexanediamine has been reported with a yield of 73.0% by reacting 1,6-hexanediamine with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534). google.com
The remaining free amino group can then be subjected to oxidation. After the N-hydroxy group is introduced, the protecting group can be removed under acidic conditions to yield the mono-N-hydroxy-1,6-hexanediamine. This approach allows for greater control over the reaction and simplifies the purification of the final product.
Enzymatic oxidation, for example using cytochrome P450 enzymes, represents a highly selective method for N-hydroxylation. researchgate.netnih.gov These enzymes can catalyze the oxidation of primary and secondary amines to their corresponding hydroxylamines, often with high regio- and stereoselectivity. researchgate.netnih.gov While specific studies on 1,6-hexanediamine might be limited, the general mechanism involves a hydrogen abstraction and rebound pathway. researchgate.netnih.gov
Reduction of Nitro/Nitroso Precursors
A well-established method for the synthesis of N-hydroxyamines is the partial reduction of nitro or nitroso compounds. For the synthesis of N,N'-dihydroxy-1,6-hexanediamine, the corresponding precursor would be 1,6-dinitrohexane (B4582634) or 1,6-dinitrosohexane.
The reduction of nitroalkanes to N-alkylhydroxylamines can be achieved using various reducing agents. Common reagents include zinc dust in the presence of ammonium (B1175870) chloride or a weak acid, aluminum amalgam, or catalytic hydrogenation under controlled conditions. The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the corresponding diamine.
Table 2: Reducing Agents for Nitroalkane to Hydroxylamine Conversion
| Reducing Agent | Solvent | Conditions |
| Zinc Dust / NH₄Cl | Water / Ethanol | Room Temperature |
| Aluminum Amalgam | Ether / Water | 0 °C to Room Temperature |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol, Methanol | Controlled H₂ pressure and temperature |
This table provides a summary of common reducing agents and conditions which would need to be adapted and optimized for 1,6-dinitrohexane.
The synthesis of the 1,6-dinitrohexane precursor can be accomplished through various methods, including the oxidation of 1,6-diaminohexane or the reaction of 1,6-dihalogenohexane with a nitrite (B80452) salt.
Hydroxylamine-Based Coupling Reactions
The direct reaction of hydroxylamine with a suitable derivative of 1,6-hexanediamine can also be employed to introduce the N-hydroxy group.
While not a direct synthesis of N-hydroxy-1,6-hexanediamine, the formation of hydroxamic acids from carboxylic acid derivatives is an analogous and well-documented reaction that demonstrates the nucleophilic character of hydroxylamine. nih.govstackexchange.comnih.gov This chemistry is relevant as hydroxamic acids are structurally related to N-hydroxyamines.
The reaction typically involves the acylation of hydroxylamine with an activated carboxylic acid derivative, such as an acyl chloride or an ester. nih.gov For instance, a dicarboxylic acid like adipic acid, which shares the six-carbon backbone, can be converted to its diacyl chloride. Subsequent reaction with hydroxylamine would yield the corresponding dihydroxamic acid. This process underscores the feasibility of using hydroxylamine as a nucleophile to form C-N bonds, a principle that can be extended to other synthetic strategies. nih.govstackexchange.com
The general reaction is as follows:
R-CO-Cl + NH₂OH → R-CO-NHOH + HCl nih.gov
This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride produced. nih.gov The principles of this reaction are foundational in understanding the nucleophilic potential of hydroxylamine in more complex syntheses.
Condensation Reactions with Carbonyl Compounds (e.g., Oxime Formation followed by Reduction)
Condensation reactions represent a fundamental class of organic transformations for the formation of carbon-nitrogen bonds. libretexts.org In the context of synthesizing N-hydroxy-diamines, a plausible route involves the reaction of a dicarbonyl compound with hydroxylamine to form a dioxime, which is subsequently reduced.
Oximes are generated from the reaction of hydroxylamine with aldehydes or ketones. wikipedia.org The formation of an oxime from a carbonyl compound and hydroxylamine is a well-established reaction. wikipedia.orgkhanacademy.org This process can be adapted to bifunctional molecules. For instance, a diketone can react with hydroxylamine to yield a dioxime. The subsequent reduction of the oxime group to a hydroxylamine is a critical step. While the reduction of oximes often leads to primary amines, specific conditions can be employed to obtain the hydroxylamine. wikipedia.orgchemicalforums.com It is challenging to halt the reduction at the hydroxylamine stage, as N-O bonds are susceptible to cleavage under many reduction conditions. chemicalforums.com
The general scheme for this synthetic approach would be:
Dioxime Formation: A six-carbon dicarbonyl compound, such as a 1,6-dialdehyde or a 1,6-diketone, undergoes a condensation reaction with two equivalents of hydroxylamine to form the corresponding dioxime.
Reduction: The resulting dioxime is then carefully reduced to yield N,N'-dihydroxy-1,6-hexanediamine. The choice of reducing agent is crucial to prevent over-reduction to the diamine.
Alkylation of Hydroxylamine or N-Alkylhydroxylamines
The alkylation of hydroxylamine presents another viable pathway for the synthesis of N-substituted hydroxylamines. organic-chemistry.org This method involves the reaction of hydroxylamine, acting as a nucleophile, with an alkylating agent. For the synthesis of N-hydroxy-1,6-hexanediamine, a di-functional alkylating agent containing a six-carbon chain would be required.
A direct preparation of O-substituted hydroxylamines can be achieved through the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of alcohols, followed by N-deprotection. organic-chemistry.org While this describes O-alkylation, similar principles can be applied for N-alkylation. The use of unprotected hydroxylamine in iridium-catalyzed allylic substitution has been shown to produce N-(1-allyl)hydroxylamines. organic-chemistry.org
The synthesis could proceed via the reaction of two equivalents of hydroxylamine with a 1,6-dihalohexane. However, controlling the selectivity to achieve N-alkylation over O-alkylation and preventing multiple alkylations can be challenging. The use of protected hydroxylamine derivatives can offer better control over the reaction outcome. organic-chemistry.org
Synthesis of the 1,6-Hexanediamine Backbone
1,6-Hexanediamine, also known as hexamethylenediamine (B150038) (HMDA), is a crucial industrial chemical, primarily used in the production of nylon 6,6. wikipedia.orgmetoree.comontosight.ai Its synthesis is well-established on an industrial scale, with emerging biocatalytic routes offering more sustainable alternatives.
Industrial and Laboratory Scale Routes to 1,6-Hexanediamine
The dominant industrial method for producing 1,6-hexanediamine is the hydrogenation of adiponitrile (B1665535). wikipedia.orgontosight.ai This process involves the reduction of the two nitrile groups of adiponitrile to primary amine groups. google.com
The reaction is typically carried out in the liquid phase using a metal catalyst, such as those based on cobalt, iron, or Raney nickel. wikipedia.orggloballcadataaccess.org To minimize the formation of byproducts like hexamethyleneimine (B121469) and bis(hexamethylenetriamine), the reaction is often conducted in the presence of ammonia (B1221849). wikipedia.orggoogle.com The process generally operates at high temperatures (100-200°C) and pressures (28-41 MPa). globallcadataaccess.org An alternative process utilizes Raney nickel as the catalyst with adiponitrile diluted in 1,6-hexanediamine itself, which allows for operation at lower pressures and temperatures without ammonia. wikipedia.org Research has shown that Raney Ni and Co catalysts can achieve high yields of HMDA, with one study reporting a 100% yield over a Raney Ni catalyst under specific conditions. doaj.org A recent study developed a NiCo-NC@BaO-MFC catalyst that achieved 98.6% adiponitrile conversion and 97.2% selectivity to HMDA in an alkali-free system. nih.gov
| Catalyst | Reaction Conditions | ADN Conversion (%) | HMDA Selectivity (%) |
| NiCo-NC@BaO-MFC | Alkali-free system | 98.6 | 97.2 |
| Raney Ni | High HMDA content in reactant | - | 100 |
| Raney Co | 80-100°C | - | ~85-87 |
| This table presents selected research findings on the hydrogenation of adiponitrile. |
Growing environmental concerns have spurred research into sustainable methods for producing platform chemicals. acs.orgcolby.edubangor.ac.uk Biocatalytic routes starting from renewable feedstocks like glucose are gaining significant attention. acs.org
One promising approach involves the de novo biosynthesis of 1,6-hexanediamine from glucose in metabolically engineered Escherichia coli. acs.org This was achieved by integrating an adipic acid synthesis module with conversion modules specifically designed for HMD production. acs.org Another innovative biocatalytic pathway utilizes a one-carbon elongation cycle to produce HMD from L-lysine. nih.gov
Furthermore, the biocatalytic conversion of adipic acid, which can be derived from renewable sources, to 1,6-hexanediamine has been demonstrated. acs.orgcolby.edubangor.ac.uk This transformation is achieved using carboxylic acid reductases (CARs) and transaminases (TAs) in a one-pot cascade system. acs.orgcolby.edubangor.ac.uk Researchers have achieved up to 30% conversion of adipic acid to HMD, with the remainder being converted to 6-aminocaproic acid. acs.orgcolby.edu
| Feedstock | Biocatalytic System | Product | Key Enzymes |
| Glucose | Engineered E. coli | 1,6-Hexanediamine | Not specified in detail |
| L-Lysine | Engineered E. coli with artificial one-carbon elongation cycle | 1,6-Hexanediamine | Not specified in detail |
| Adipic Acid | One-pot enzyme cascade | 1,6-Hexanediamine | Carboxylic acid reductases (CARs), Transaminases (TAs) |
| This table summarizes emerging biocatalytic routes to 1,6-hexanediamine. |
An alternative synthetic route to 1,6-hexanediamine involves the hydroformylation of 1,3-butadiene. acs.orgresearchgate.net This method describes the synthesis of adipic aldehyde diacetal in good yields, which can then be converted to 1,6-hexanediamine. acs.org The process consists of two main steps: the hydroformylation of butadiene to a pentenal acetal, followed by an isomerizing hydroformylation to the adipic aldehyde diacetal. acs.org
A process for producing 1,6-hexanedials from butadiene via hydroformylation using a rhodium complexed with poly-phosphite ligands has also been described, which could serve as a precursor to 1,6-hexanediamine. google.com
Ammonolysis of 1,6-Hexanediol (B165255)
The conversion of 1,6-hexanediol to 1,6-hexanediamine is achieved through a high-pressure, high-temperature reaction with ammonia in the presence of a catalyst. nih.gov This process, known as ammonolysis, can be conducted with ammonia alone or, preferably, with a mixture of ammonia and hydrogen. nih.gov The reaction is typically carried out over an ammonolysis catalyst at pressures ranging from 1500 to 4000 psig and temperatures between 150°C and 250°C. nih.gov Optimal conditions have been reported to be in the range of 2800 to 3300 psig and 180°C to 220°C. nih.gov
The molar ratio of ammonia to hydrogen is a critical parameter, with operable ratios falling between 4:1 and 30:1, and a preferred range of 6:1 to 10:1. nih.gov An optimal ratio of approximately 8:1 (ammonia to hydrogen) has been noted for the conversion at 3300 psig and 500°F (260°C). nih.gov The yield of 1,6-hexanediamine from this process can be quite high, with reported yields around 90% based on the consumed 1,6-hexanediol. nih.gov
Under steady-state equilibrium conditions in a slurry bed catalyst system, the reaction mixture contains several components, including unreacted 1,6-hexanediol, the intermediate 6-amino-1-hexanol, the desired 1,6-hexanediamine, and various byproducts such as hexamethylenimine. nih.gov
Interactive Table: Ammonolysis of 1,6-Hexanediol - Reaction Parameters
| Parameter | Range | Preferred Range | Optimal Condition |
| Pressure (psig) | 1500 - 4000 | 2800 - 3300 | 3300 |
| Temperature (°C) | 150 - 250 | 180 - 220 | 260 |
| Ammonia to Hydrogen Molar Ratio | 4:1 - 30:1 | 6:1 - 10:1 | 8:1 |
| Yield (%) | ~90 | - | - |
Functionalization of the Diamine Backbone
Once 1,6-hexanediamine is synthesized, the next crucial step towards N-hydroxy-1,6-hexanediamine is the selective functionalization of the diamine backbone. This involves strategies to modify one or both of the amine groups.
Selective N-Substitution Strategies (e.g., Boc Protection)
To achieve selective functionalization, protecting group strategies are often employed. The tert-butoxycarbonyl (Boc) group is a common choice for protecting one of the amine functionalities in a diamine, allowing for the subsequent modification of the other amine group.
A method for the mono-Boc protection of 1,6-hexanediamine involves reacting the diamine with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent like dichloromethane (DCM). google.com In a specific patented procedure, 1,6-hexanediamine is dissolved in DCM with triethylamine, and a solution of Boc anhydride (B1165640) in DCM is added dropwise. google.com The reaction is allowed to proceed at room temperature overnight, and after workup, the N-Boc-1,6-hexanediamine product is obtained with a reported yield of 73.0%. google.com The molar ratio of 1,6-hexanediamine to triethylamine to Boc anhydride in this process is 5:1:1. google.com
Interactive Table: Synthesis of N-Boc-1,6-hexanediamine
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Yield (%) |
| 1,6-Hexanediamine | Triethylamine | Boc Anhydride | Dichloromethane | N-Boc-1,6-hexanediamine | 73.0 |
Incorporation of Hydroxyalkyl Chains
The incorporation of hydroxyalkyl chains onto the 1,6-hexanediamine backbone is a key step in creating derivatives with altered properties. One documented method for this is the condensation reaction with an epoxide. For instance, the reaction of 1,6-hexanediamine with 1-pentene (B89616) oxide results in the formation of N,N'-(1,6-hexylene)-bis[2-hydroxypentylamine]. prepchem.com This reaction demonstrates the nucleophilic attack of the amine groups on the epoxide ring, leading to the addition of a hydroxypentyl group to each nitrogen atom. prepchem.com
Convergent and Divergent Synthetic Approaches to N-Hydroxy-1,6-Hexanediamine
A divergent synthetic approach would commence with the readily available 1,6-hexanediamine backbone. This strategy would involve the sequential functionalization of the amine groups. An example of a divergent pathway would be the initial mono-protection of 1,6-hexanediamine, for instance with a Boc group as described in section 2.2.2.1. This would be followed by the introduction of the hydroxyl group onto the unprotected nitrogen atom. The final step would then be the deprotection of the Boc-protected amine to yield the target molecule, N-hydroxy-1,6-hexanediamine. This approach allows for the creation of a library of derivatives from a common intermediate.
Chemical Reactivity and Derivatization Studies
Reactions Involving the N-Hydroxy Moiety
The N-hydroxy group exhibits a rich and varied chemistry, participating in redox reactions, acylations, and condensations with carbonyl compounds.
The nitrogen atom in the N-hydroxylamine group can exist in various oxidation states, making it susceptible to both oxidation and reduction. The oxidation of N-hydroxylamines can lead to the formation of nitrones or nitroso compounds, depending on the structure of the starting material and the oxidizing agent used. For instance, oxidation with reagents like t-butyl hydroperoxide is a known method for synthesizing nitrones from N,N-disubstituted hydroxylamines. acs.org In the context of 1,6-Hexanediamine (B7767898), N-hydroxy-, which is an N-monosubstituted hydroxylamine (B1172632), oxidation could potentially yield a nitrosoalkane.
Conversely, the N-hydroxy group can be reduced. Hydroxylamines and their inorganic salts are recognized as powerful reducing agents. britannica.com The redox chemistry of hydroxylamine is of biological significance; for example, it is an intermediate in the nitrification process where it is oxidized by the enzyme hydroxylamine oxidoreductase. orientjchem.org A redox-enabled strategy for intramolecular hydroamination involves the in situ generation of hydroxylamines through oxidation, followed by a cyclization reaction and subsequent reduction of the resulting N-oxide. nih.gov
Table 1: Representative Redox Reactions of the N-Hydroxylamine Moiety
| Reaction Type | Reactant | Reagent(s) | Product Type |
|---|---|---|---|
| Oxidation | N-Alkylhydroxylamine | Mild Oxidizing Agent (e.g., air, HgO) | Nitrosoalkane |
| Oxidation | N,N-Dialkylhydroxylamine | t-Butyl Hydroperoxide | Nitrone |
The oxygen atom of the N-hydroxyl group can undergo esterification and etherification. Esterification is typically achieved by reacting the N-hydroxylamine with an activated acyl group, such as an acyl chloride or anhydride (B1165640). acs.orgunimi.it This reaction leads to the formation of O-acylhydroxylamines. acs.org These derivatives are themselves useful intermediates in synthesis. For example, O-benzoyl hydroxylamines are used in the copper-catalyzed three-component amino etherification of alkenes. acs.org Similarly, N-hydroxyphthalimide esters are employed in nickel-catalyzed decarboxylative coupling reactions. nih.gov
Etherification of the N-hydroxyl group generally requires a strong base to deprotonate the hydroxyl group, followed by reaction with an alkylating agent like an alkyl halide. wikipedia.org This produces an O-alkylhydroxylamine.
A characteristic reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. britannica.comquora.comdoubtnut.comtestbook.comdoubtnut.com This reaction involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. quora.comdoubtnut.com The reaction is acid-catalyzed and proceeds via an intermediate that eliminates a molecule of water to yield the final oxime product. quora.comtestbook.com The reaction of 1,6-Hexanediamine, N-hydroxy- with an aldehyde or ketone would result in the formation of an N-(6-oximinohexyl)amine, provided the primary amine group does not interfere or is protected. The pH of the reaction is a critical factor, with the optimal rate generally observed around a pH of 5. quora.com
The acylation of the nitrogen atom of the N-hydroxy moiety in 1,6-Hexanediamine, N-hydroxy- would lead to the formation of a hydroxamic acid derivative. Hydroxamic acids are typically synthesized by reacting a hydroxylamine with a carboxylic acid derivative, most commonly an ester or an acyl chloride. unimi.itnih.govresearchgate.net The reaction with esters often requires a large excess of hydroxylamine to proceed to completion. nih.gov The use of activated carboxylic acids, such as those treated with coupling agents, provides a mild and efficient route to hydroxamic acids. nih.gov These compounds are significant in medicinal chemistry due to their ability to chelate metal ions. unimi.itnih.gov The reaction of 1,6-Hexanediamine, N-hydroxy- with an acylating agent would yield a molecule containing both a hydroxamic acid and a primary amine functionality.
Table 2: Derivatization Reactions of the N-Hydroxy Group
| Reaction Type | Reactant | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Esterification | N-Hydroxy-1,6-hexanediamine | Acyl Chloride (R-COCl) | O-Acylhydroxylamine |
| Etherification | N-Hydroxy-1,6-hexanediamine | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | O-Alkylhydroxylamine |
| Oxime Formation | N-Hydroxy-1,6-hexanediamine | Aldehyde (R-CHO) or Ketone (R₂C=O) | Oxime |
Reactions Involving the Amine Functionality
The primary amine group at the other end of the molecule is a potent nucleophile and a base, enabling a different set of chemical transformations.
The primary amine functionality of 1,6-Hexanediamine, N-hydroxy- can participate in nucleophilic addition and substitution reactions. It can react with alkylating agents, such as alkyl halides, in a nucleophilic substitution reaction to form secondary amines. wikipedia.org This is a common reaction for primary amines.
Furthermore, the primary amine can undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). This reaction is analogous to the oxime formation by the N-hydroxy group but involves the primary amine as the nucleophile. The parent compound, 1,6-hexanediamine, is used almost exclusively in the production of polymers like nylon 66 through condensation with adipic acid, highlighting the reactivity of its amine groups. wikipedia.org It also serves as a cross-linking agent in epoxy resins. wikipedia.org These reactions underscore the potential for the primary amine in 1,6-Hexanediamine, N-hydroxy- to engage in similar transformations, assuming the N-hydroxy group is either protected or less reactive under the specific reaction conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,6-Hexanediamine, N-hydroxy- |
| 1,6-hexanediamine |
| Acyl chloride |
| Adipic acid |
| Aldehyde |
| Alkyl halide |
| Amine |
| Anhydride |
| Ester |
| Hydroxamic acid |
| Imine |
| Ketone |
| Nitrone |
| Nitrosoalkane |
| N-hydroxyphthalimide ester |
| O-acylhydroxylamine |
-alkylhydroxylamine | | O-benzoyl hydroxylamine | | Oxime | | t-butyl hydroperoxide |
Schiff Base Condensation
Scientific literature does not provide specific examples of Schiff base condensation involving 1,6-Hexanediamine, N-hydroxy-. Generally, Schiff bases are formed by the reaction of a primary amine with an aldehyde or a ketone. The primary amine end of 1,6-Hexanediamine, N-hydroxy- would be expected to undergo this condensation reaction. The hydroxylamine end, however, would react with aldehydes or ketones to form an oxime. This dual reactivity could lead to a mixture of products or allow for selective reactions depending on the conditions, but specific studies on this compound are absent.
Chemoselectivity in Multifunctional Systems
No dedicated research on the chemoselectivity of 1,6-Hexanediamine, N-hydroxy- in multifunctional systems could be found. The presence of two different nucleophilic groups—the primary amine and the hydroxylamine—implies that the molecule should exhibit chemoselectivity. The primary amine is generally a stronger nucleophile than the hydroxylamine. This difference would likely allow for selective acylation or alkylation at the primary amine under controlled conditions, leaving the hydroxylamine group available for subsequent transformations. However, without experimental data, this remains a theoretical consideration. Studies on the chemoselectivity of similar bifunctional molecules often show that reaction outcomes are highly dependent on the substrate, reagents, and reaction conditions.
Coordination Chemistry of N Hydroxy 1,6 Hexanediamine
Ligand Design and Chelating Properties
The unique structural features of N-hydroxy-1,6-hexanediamine suggest its potential as a versatile chelating agent. The interplay between the N-hydroxy and amine groups, connected by a flexible hexyl chain, could lead to a range of coordination modes and complex geometries.
Role of the N-Hydroxy Group as a Metal Binding Site (e.g., Hydroxamate-like Chelation)
The N-hydroxy group is anticipated to be a primary site for metal ion coordination. Upon deprotonation, the resulting hydroxamate-like moiety, [R-N(O⁻)-H], can act as a potent bidentate chelator, coordinating to a metal center through both the nitrogen and oxygen atoms. This mode of binding is characteristic of hydroxamic acids, which are well-known for their strong affinity for various metal ions, particularly iron(III). The chelation forms a stable five-membered ring, a favored arrangement in coordination chemistry. The presence of the N-hydroxy group suggests that N-hydroxy-1,6-hexanediamine could exhibit similar strong and specific interactions with metal ions that have a high affinity for oxygen donor ligands.
Denticity and Polydentate Coordination Modes
N-hydroxy-1,6-hexanediamine has the potential to act as a polydentate ligand, with its denticity varying depending on the coordination environment and the nature of the metal ion. It could coordinate as:
A monodentate ligand: through one of its amine nitrogen atoms or the hydroxylamine (B1172632) oxygen.
A bidentate ligand: through the N-hydroxy group in a hydroxamate-like fashion, or through the two nitrogen atoms of the diamine backbone to form a larger chelate ring.
A tridentate or tetradentate ligand: by utilizing a combination of the N-hydroxy and one or both amine functionalities.
The ability to engage in multiple coordination modes makes N-hydroxy-1,6-hexanediamine a theoretically interesting candidate for the design of complexes with specific catalytic, magnetic, or biological properties.
Synthesis and Characterization of Metal Complexes
While no specific synthetic routes for metal complexes of N-hydroxy-1,6-hexanediamine have been reported, general methods for the synthesis of similar complexes can be proposed. These would typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the N-hydroxy group.
Transition Metal Coordination Chemistry
Transition metals, with their variable oxidation states and coordination numbers, would be expected to form a diverse range of complexes with N-hydroxy-1,6-hexanediamine. The nature of the metal-ligand bonding would likely involve a combination of sigma-donation from the nitrogen and oxygen lone pairs and potential pi-interactions. The specific coordination geometry (e.g., octahedral, square planar, tetrahedral) would be dictated by the electronic configuration of the metal ion and the steric constraints of the ligand.
Table 1: Postulated Coordination Properties with Selected Transition Metals
| Metal Ion | Potential Coordination Number | Expected Geometry | Potential Bonding Characteristics |
| Fe(III) | 6 | Octahedral | Strong chelation via the hydroxamate group, high spin or low spin depending on other ligands. |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Coordination through N and O donors, subject to Jahn-Teller distortion. |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | Can adopt various geometries depending on the ligand field strength. |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Flexible coordination geometry, forms stable complexes with N and O donors. |
Note: This table is speculative and based on the general coordination chemistry of these metal ions and related ligands.
Main Group Metal Complexation
The interaction of N-hydroxy-1,6-hexanediamine with main group metals is also a field ripe for exploration. The hard-soft acid-base (HSAB) principle would suggest that the harder main group metal ions would preferentially bind to the oxygen donor of the hydroxamate group. The larger ionic radii of some main group metals could lead to complexes with higher coordination numbers and potentially interesting structural motifs.
Table 2: Hypothetical Coordination with Main Group Metals
| Metal Ion | Potential Coordination Number | Expected Geometry | Potential Bonding Characteristics |
| Al(III) | 4 or 6 | Tetrahedral or Octahedral | Strong interaction with the hard oxygen donor of the hydroxamate. |
| Sn(IV) | 6 | Octahedral | Forms stable complexes, potential for organometallic derivatives. |
| Pb(II) | Variable | Irregular (due to lone pair) | Coordination influenced by the stereochemically active lone pair. |
Note: This table is hypothetical and intended to stimulate future research directions.
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR, EPR)
There is currently no available scientific literature that reports on the spectroscopic analysis of metal complexes formed with N-hydroxy-1,6-hexanediamine. Therefore, no data on UV-Vis absorption bands, shifts in IR vibrational frequencies upon coordination, or NMR and EPR spectroscopic parameters can be presented.
Single Crystal X-ray Diffraction Analysis of Coordination Compounds
No single-crystal X-ray diffraction studies have been published for any coordination compounds of N-hydroxy-1,6-hexanediamine. As a result, there is no crystallographic data, such as bond lengths, bond angles, or crystal system information, to report.
Applications in Catalysis
The potential of N-hydroxy-1,6-hexanediamine complexes in catalysis remains hypothetical due to the absence of experimental studies.
Metal-Organic Frameworks (MOFs) incorporating N-hydroxy diamine ligands
There are no published examples of Metal-Organic Frameworks that specifically incorporate the N-hydroxy-1,6-hexanediamine ligand.
Homogeneous and Heterogeneous Catalysis mediated by N-hydroxy-1,6-hexanediamine complexes
No research has been found that investigates the use of N-hydroxy-1,6-hexanediamine metal complexes as either homogeneous or heterogeneous catalysts.
Polymer Science and Materials Applications of N Hydroxy 1,6 Hexanediamine
The chemical compound 1,6-Hexanediamine (B7767898), N-hydroxy- possesses a unique molecular structure that makes it a monomer of significant interest in polymer science. Containing two primary amine functional groups and a hydroxyl group attached to one of the nitrogen atoms, it offers multiple reactive sites for polymerization and polymer modification. This trifunctionality allows for the synthesis of novel polymers with tailored properties, including polyamides, polyurethanes, and polyureas with pendant N-hydroxy groups, and enables its use as a chain extender or cross-linking agent.
Supramolecular Chemistry and Non Covalent Interactions
Host-Guest Chemistry
Host-guest chemistry involves the encapsulation of a guest molecule within a larger host molecule. The flexible alkyl chain and the polar end groups of 1,6-Hexanediamine (B7767898), N-hydroxy- suggest it could be an effective guest for various macrocyclic hosts.
Cucurbiturils are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-fringed portals that can bind a variety of guest molecules with high affinity and selectivity in aqueous solutions. While no direct studies on the complexation of 1,6-Hexanediamine, N-hydroxy- with cucurbiturils have been reported, extensive research on the binding of similar diamines, such as 1,6-hexanediamine, provides a strong basis for prediction.
It is anticipated that 1,6-Hexanediamine, N-hydroxy- would form stable 1:1 inclusion complexes with cucurbit nih.govuril (CB nih.gov), which has a cavity size well-suited for encapsulating six-carbon chains. The binding affinity would be influenced by the pH of the solution, as protonation of the amine and hydroxylamine (B1172632) groups would enhance the ion-dipole interactions.
The thermodynamics of host-guest binding are characterized by changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy of binding (ΔG) and thus the binding constant (K). For the binding of diamines to cucurbiturils, the process is often enthalpically driven, with a significant contribution from the hydrophobic effect leading to a favorable entropic change due to the release of ordered water molecules from the host cavity and the guest surface.
Kinetic studies of host-guest complexation reveal the rates of association and dissociation. For cucurbituril (B1219460) complexes, these rates can vary significantly depending on the size and shape of the guest and the host. The N-hydroxy group could potentially slow down the kinetics of complexation and de-complexation due to the need to break and form additional hydrogen bonds during the process.
While specific data for 1,6-Hexanediamine, N-hydroxy- is unavailable, the following table presents thermodynamic data for the binding of related diamines to cucurbit rsc.orguril (CB rsc.org), illustrating the general principles. researchgate.net
| Guest | Binding Constant (K, M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| 1,3-Propanediamine | < 100 | - | - | - |
| 1,4-Butanediamine | 6.2 x 10⁶ | -9.2 | -11.5 | -2.3 |
| 1,5-Pentanediamine | 1.4 x 10⁶ | -8.4 | -11.0 | -2.6 |
| 1,6-Hexanediamine | 2.5 x 10⁵ | -7.3 | -9.8 | -2.5 |
Table 1: Thermodynamic data for the complexation of diamines with Cucurbit rsc.orguril in 50 mM sodium acetate (B1210297) buffer at 25°C. researchgate.net
It is hypothesized that the binding of 1,6-Hexanediamine, N-hydroxy- to CB nih.gov would exhibit a similar trend, with a significant binding constant driven by favorable enthalpy and entropy changes. The exact values would, however, be modulated by the specific interactions of the N-hydroxy group.
Self-Assembly Processes
Self-assembly is the autonomous organization of components into structurally well-defined aggregates. The amphiphilic nature of 1,6-Hexanediamine, N-hydroxy-, with its nonpolar alkyl chain and polar end groups, makes it a potential building block for self-assembled structures.
The directed assembly of molecules into specific architectures can be controlled by external stimuli or by the inherent properties of the molecules themselves. For 1,6-Hexanediamine, N-hydroxy-, its derivatives could be designed to self-assemble into predictable structures. For instance, attaching a bulky hydrophobic group to the primary amine end would create a classic amphiphile, which could self-assemble into micelles, vesicles, or other aggregates in aqueous solution. The N-hydroxy group could be positioned at the hydrophilic interface, participating in hydrogen bonding with water and other head groups.
The self-assembly of small molecules can lead to the formation of a variety of ordered nanostructures, such as nanofibers, nanotubes, and nanosheets. nih.gov This process is typically driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking (if aromatic groups are introduced), and van der Waals forces.
While there is no direct evidence of 1,6-Hexanediamine, N-hydroxy- forming such nanostructures, its potential to do so is significant. The combination of a flexible alkyl spacer and two distinct hydrogen-bonding end groups could lead to the formation of extended one-dimensional or two-dimensional arrays. For example, intermolecular hydrogen bonding between the N-hydroxy groups and the primary amine groups could lead to the formation of linear chains, which could then pack into more complex structures.
Hydrogen Bonding Networks and Architectures
Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a crucial role in determining the crystal structures and self-assembled architectures of organic molecules. 1,6-Hexanediamine, N-hydroxy- possesses multiple hydrogen bond donors (the N-H protons of both the primary amine and the hydroxylamine, and the O-H proton) and acceptors (the nitrogen and oxygen atoms). This multiplicity of hydrogen bonding sites suggests that it can form intricate and robust hydrogen-bonded networks in the solid state.
Based on the known crystal structures of similar molecules, it is plausible that 1,6-Hexanediamine, N-hydroxy- would crystallize in a layered or three-dimensional network structure. The flexible hexyl chain would likely adopt a conformation that allows for optimal hydrogen bonding between the polar end groups of adjacent molecules. The N-hydroxy group, in particular, can act as both a hydrogen bond donor and acceptor, leading to the formation of strong and directional interactions that would be a key determinant of the crystal packing.
Anion Recognition and Sensing via N-Hydroxy Interactions
The N-hydroxy functional group is a potent hydrogen-bond donor that can be effectively utilized in the design of anion receptors. The presence of both a nitrogen and an oxygen atom in the N-hydroxy moiety provides a highly polarized N-H or O-H bond, making it a strong candidate for forming stable hydrogen bonds with anionic species. While specific research on the anion recognition properties of 1,6-Hexanediamine, N-hydroxy- is limited, the principles of supramolecular chemistry allow for an informed discussion of its potential in this area by examining related systems.
The flexible hexamethylene chain of 1,6-Hexanediamine, N-hydroxy- could allow the N-hydroxy groups at either end to orient themselves to chelate a single anion or to bridge between multiple anions, depending on the nature of the anion and the surrounding medium. The hydrogen-bonding capability of the N-hydroxy group is central to its potential for anion recognition and sensing. nih.gov
Detailed Research Findings:
Studies on various molecules containing hydroxyl and amine functionalities provide insight into how 1,6-Hexanediamine, N-hydroxy- might interact with anions. For instance, research on receptors with both NH and OH groups has demonstrated that both functionalities can be simultaneously involved in hydrogen bonding with anions. nih.gov This cooperative binding can lead to enhanced affinity and selectivity.
In the context of anion sensing, the interaction between the N-hydroxy group and an anion can be transduced into a detectable signal, such as a change in color or fluorescence. For example, a study on N-(2-hydroxybenzyl)-isopropylamine functionalized silver nanoparticles showed distinct color changes in the presence of different anions like oxalate (B1200264) and phosphate (B84403), indicating the potential for colorimetric sensing. rsc.org The interaction of the hydroxyl group with the anions was a key factor in the observed sensing behavior.
Furthermore, research on cyclic peptides containing l-4-hydroxyproline has shown that the hydroxyl groups have a profound effect on anion binding. nih.gov While the unsubstituted peptide could form 2:1 complexes with anions, the hydroxyl-containing peptide formed 1:1 complexes, demonstrating that the introduction of the OH group can significantly alter the binding stoichiometry and affinity. nih.gov The stability constants for the halide and sulfate (B86663) complexes of the hydroxy-functionalized cyclopeptide were determined in a mixture of D₂O and CD₃OD, highlighting its ability to bind anions even in competitive aqueous environments. nih.gov
The table below presents representative data from a study on a urea-based molecular cleft receptor, illustrating the typical binding affinities observed for different anions. While this is not 1,6-Hexanediamine, N-hydroxy-, it provides a useful reference for the types of interactions and affinities that can be expected for neutral hydrogen-bonding receptors.
| Anion | Binding Constant (log K) | Observed Color Change |
|---|---|---|
| Fluoride (B91410) (F⁻) | 3.70 | Dark Red |
| Chloride (Cl⁻) | Weak | No Change |
| Bromide (Br⁻) | Weak | No Change |
| Iodide (I⁻) | Weak | No Change |
| Dihydrogen Phosphate (H₂PO₄⁻) | Strong | Red |
| Hydrogen Sulfate (HSO₄⁻) | Weak | No Change |
| Nitrate (NO₃⁻) | Weak | No Change |
| Perchlorate (ClO₄⁻) | Weak | No Change |
Data adapted from a study on a thiourea-based molecular cleft receptor in DMSO. frontiersin.org
The strong binding and distinct color change observed for fluoride and dihydrogen phosphate are attributed to the formation of strong hydrogen-bonding complexes with the receptor. frontiersin.org This selectivity is a hallmark of well-designed anion receptors. For 1,6-Hexanediamine, N-hydroxy-, it is conceivable that the N-hydroxy groups could similarly engage in strong hydrogen-bonding interactions with anions like fluoride and phosphate, potentially leading to a colorimetric or fluorescent response that would enable its use as a sensor. The flexibility of the hexamethylene spacer could also allow for induced-fit binding, where the receptor adapts its conformation to optimize its interaction with a specific anion.
Due to a lack of available scientific literature and research data, a detailed article on the theoretical and computational studies of the chemical compound "1,6-Hexanediamine, N-hydroxy-" cannot be generated at this time. Extensive searches for scholarly articles, including those detailing quantum chemical calculations, conformational analysis, and electronic property predictions, did not yield any specific information for this particular molecule.
Computational chemistry is a powerful tool for predicting molecular properties. Theoretical studies, such as those employing Density Functional Theory (DFT), are used to understand the three-dimensional arrangement of atoms (molecular structure) and the most stable spatial orientations (conformational analysis). These calculations can also determine the distribution of electrons within the molecule and predict its reactivity through methods like Frontier Molecular Orbital (FMO) analysis and the generation of electrostatic potential maps. Furthermore, computational methods can simulate spectroscopic data (IR, NMR, UV-Vis) to aid in the identification and characterization of compounds.
While such computational studies have been performed on related compounds like 1,6-Hexanediamine and its various derivatives, no published research could be found that specifically addresses the N-hydroxy variant. This suggests that "1,6-Hexanediamine, N-hydroxy-" may not have been a focus of theoretical investigation to date.
Therefore, the requested detailed article with data tables and in-depth research findings for the specified sections and subsections cannot be provided.
Theoretical and Computational Studies
Interaction Mechanisms
The interaction mechanisms of 1,6-Hexanediamine (B7767898), N-hydroxy- are governed by its functional groups: the N-hydroxyamino group (-NHOH) and the flexible hexamethylene chain. These features allow for a variety of interactions, including the chelation of metal ions and the formation of non-covalent bonds.
Computational Studies of Metal-Ligand Interactions
The N-hydroxyamide group, closely related to the N-hydroxy- functionality in the target molecule, is well-known for its ability to chelate metal ions. researchgate.net Density Functional Theory (DFT) calculations on hydroxamic acids and their metal complexes provide a strong basis for predicting the metal-ligand interactions of 1,6-Hexanediamine, N-hydroxy-.
Hydroxamic acids can exist in different tautomeric forms, primarily the keto and enol forms. researchgate.net Theoretical calculations have shown that the keto form is generally more stable. researchgate.net The N-hydroxy group can deprotonate to form a hydroxamate ion, which acts as a potent bidentate chelating agent for various metal ions, including zinc and iron. researchgate.netallresearchjournal.com
DFT studies on zinc hydroxamates have revealed the formation of stable pseudotetrahedral chelates. nih.gov These studies, employing methods like B3LYP with a 6-311+G basis set, indicate that the hydroxamate ligand coordinates to the zinc ion through both the carbonyl and the N-hydroxy oxygen atoms, forming a stable five-membered ring. nih.gov The stability of these complexes is a key factor in the biological activity of many hydroxamic acid-based enzyme inhibitors. nih.gov
Furthermore, computational investigations into the complexation of lanthanide ions with acetohydroxamic acid (AHA) using DFT have demonstrated the bidentate coordination of the AHA monomer. researchgate.net These studies highlight how the presence of other ions in the solution can influence the stability of the metal-AHA complexes. researchgate.net
Based on these findings, it is highly probable that 1,6-Hexanediamine, N-hydroxy- would act as a chelating ligand for a variety of metal ions. The N-hydroxy- and amino groups could potentially coordinate with a metal center. The flexible hexamethylene chain would allow the ligand to adopt a conformation that facilitates chelation, potentially leading to the formation of stable metallacycles.
Table 1: Predicted Metal-Ligand Interaction Properties of 1,6-Hexanediamine, N-hydroxy- (based on analogous compounds)
| Property | Predicted Behavior for 1,6-Hexanediamine, N-hydroxy- | Basis of Prediction (Analogous Compounds) |
| Chelation | Likely to act as a bidentate or potentially tridentate chelating agent. | Hydroxamic acids form stable chelate rings with metal ions. researchgate.netallresearchjournal.com |
| Coordinating Atoms | The nitrogen and oxygen of the N-hydroxy- group, and the nitrogen of the terminal amino group. | Hydroxamic acids coordinate through oxygen atoms. nih.gov Diamines coordinate through nitrogen atoms. |
| Complex Stability | Expected to form stable complexes with transition metals and lanthanides. | DFT studies show high stability for zinc and lanthanide hydroxamate complexes. researchgate.netnih.gov |
| Influence of pH | Metal binding affinity is expected to be pH-dependent due to the deprotonation of the N-hydroxy- and amino groups. | Hydroxamic acids require deprotonation for strong chelation. researchgate.net |
Modeling of Non-Covalent Interactions (e.g., Hydrogen Bonding, Host-Guest)
The N-hydroxy- and amino groups in 1,6-Hexanediamine, N-hydroxy- are capable of participating in a variety of non-covalent interactions, most notably hydrogen bonding. These interactions are crucial for its physical properties, solubility, and interactions with biological macromolecules.
Computational models can predict the strength and geometry of hydrogen bonds. Studies on molecules with similar functional groups, such as hydroxylamines and amides, provide a basis for understanding the hydrogen bonding capabilities of 1,6-Hexanediamine, N-hydroxy-. The N-hydroxy group can act as both a hydrogen bond donor (through the OH proton) and a hydrogen bond acceptor (through the oxygen and nitrogen lone pairs). Similarly, the terminal amino group can donate and accept hydrogen bonds.
In the context of host-guest chemistry, the flexible aliphatic chain of 1,6-Hexanediamine, N-hydroxy- could allow it to act as a guest molecule, fitting into the cavity of a suitable host molecule. researchgate.net The functional groups at its termini would be available for specific interactions with the host.
Table 2: Predicted Non-Covalent Interaction Capabilities of 1,6-Hexanediamine, N-hydroxy-
| Interaction Type | Predicted Role of 1,6-Hexanediamine, N-hydroxy- | Key Functional Groups Involved |
| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor. | N-hydroxy (-NHOH) and amino (-NH2) groups. |
| Intramolecular H-Bonding | Possible between the N-hydroxy- and amino groups, influencing conformation. | -NHOH and -NH2 groups. |
| Intermolecular H-Bonding | Can form extensive networks with itself and with solvent molecules (e.g., water). | -NHOH and -NH2 groups. |
| Host-Guest Interactions | Can act as a guest molecule for various macrocyclic hosts. | Aliphatic chain and terminal functional groups. |
Reaction Mechanism Elucidation (e.g., Transition State Analysis)
Understanding the reaction mechanisms involving 1,6-Hexanediamine, N-hydroxy- can be aided by computational studies, particularly through the analysis of transition states. While specific studies on this molecule are lacking, research into the N-hydroxylation of amines provides a relevant model.
The formation of N-hydroxy compounds often occurs via enzymatic processes, for example, through the action of cytochrome P450 enzymes. researchgate.netnih.gov DFT studies have been employed to investigate the mechanisms of such reactions. researchgate.netnih.gov For the N-hydroxylation of primary and secondary amines, a proposed mechanism involves hydrogen atom abstraction from the amine followed by a rebound step. nih.gov
Computational analysis of the N-hydroxylation of aromatic amines by cytochrome P450 has identified the transition states for these steps. researchgate.net The energy barriers associated with these transition states determine the feasibility and rate of the reaction. For instance, the activation barrier for the oxygen-rebound step can be significant and rate-limiting. researchgate.net
For a non-enzymatic chemical reaction involving 1,6-Hexanediamine, N-hydroxy-, computational methods could be used to model the reaction pathway and identify the transition state structures. This would involve calculating the potential energy surface of the reaction and locating the saddle points that correspond to the transition states. Such analyses would provide detailed information on bond breaking and formation during the reaction, as well as the activation energy required.
For example, in a reaction where the N-hydroxy- group participates, transition state analysis could reveal whether the reaction proceeds through a concerted or stepwise mechanism. The geometry and energy of the calculated transition state would be critical in making this determination.
Advanced Spectroscopic and Structural Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For "1,6-Hexanediamine, N-hydroxy-," ¹H and ¹³C NMR would provide definitive information on its carbon framework and the environment of its protons.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different methylene (B1212753) groups of the hexane (B92381) chain and the protons of the amine and hydroxylamine (B1172632) functionalities. Drawing a comparison with 1,6-hexanediamine (B7767898), the chemical shifts would be influenced by the presence of the electron-withdrawing N-hydroxy group. It is generally observed that protons on carbons adjacent to a hydroxylamino group are shifted downfield. The N-OH proton itself would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| HO-NH-CH ₂ | ~2.8 - 3.2 | Triplet | 2H |
| H₂N-CH ₂ | ~2.6 - 2.9 | Triplet | 2H |
| HO-NH-CH₂-CH ₂ | ~1.5 - 1.8 | Multiplet | 2H |
| H₂N-CH₂-CH ₂ | ~1.4 - 1.7 | Multiplet | 2H |
| -CH₂-CH ₂-CH₂- | ~1.3 - 1.6 | Multiplet | 4H |
| H O-NH- | Variable | Broad Singlet | 1H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, with six distinct signals for the carbon atoms of the hexyl chain. The carbons directly bonded to the nitrogen atoms (C1 and C6) would exhibit the most significant downfield shifts, with the carbon attached to the hydroxylamino group expected to be at a slightly different shift compared to the one bonded to the primary amine.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C H₂-NHOH | ~50 - 55 |
| C H₂-NH₂ | ~40 - 45 |
| CH₂-C H₂-NHOH | ~30 - 35 |
| CH₂-C H₂-NH₂ | ~26 - 31 |
| -CH₂-C H₂-CH₂- (C3) | ~25 - 30 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides critical information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "1,6-Hexanediamine, N-hydroxy-" would display characteristic absorption bands. The O-H stretching vibration of the hydroxylamino group is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The N-H stretching of the primary amine would likely be observed as a doublet around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups will be present in the 2850-2960 cm⁻¹ range. The N-O stretching vibration, characteristic of the hydroxylamine moiety, is anticipated to be in the 900-1100 cm⁻¹ region.
Key Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Hydroxylamine) | 3200-3400 | Broad, Stretching |
| N-H (Amine) | 3300-3500 | Doublet, Stretching |
| C-H (Alkyl) | 2850-2960 | Strong, Stretching |
| N-H (Amine) | 1590-1650 | Bending |
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C-C backbone vibrations and symmetric stretching modes, which are often weak in the IR spectrum.
Mass Spectrometry (MS) (e.g., ESI-MS, MALDI-TOF MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For "1,6-Hexanediamine, N-hydroxy-," with a molecular weight of 132.20 g/mol , Electrospray Ionization (ESI) would be a suitable technique. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 133.21. Fragmentation would likely involve the loss of water (H₂O), ammonia (B1221849) (NH₃), or the hydroxyl group (OH).
Predicted ESI-MS Fragmentation
| Ion | m/z (Predicted) | Description |
|---|---|---|
| [M+H]⁺ | 133.21 | Protonated Molecule |
| [M+H-H₂O]⁺ | 115.19 | Loss of Water |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS could also be employed, particularly for analyzing samples in complex matrices or for high-throughput screening.
X-ray Diffraction (XRD) (Single Crystal and Powder)
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single Crystal XRD: If a suitable single crystal of "1,6-Hexanediamine, N-hydroxy-" could be grown, single-crystal XRD would provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding involving the amine and hydroxylamine groups. This would be crucial for understanding its solid-state packing and properties.
Powder XRD: For polycrystalline samples, powder XRD would yield a diffraction pattern that is a fingerprint of the crystalline phase. It could be used for phase identification and to assess sample purity. Currently, there is no publicly available crystal structure data for this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For "1,6-Hexanediamine, N-hydroxy-," TGA would reveal its thermal stability and decomposition profile. It is expected that the compound would decompose upon heating, likely in multiple steps. The initial weight loss might correspond to the loss of the hydroxylamino group or other small molecules. The decomposition temperature would be a key parameter in determining its thermal stability. Without experimental data, it is difficult to predict the exact decomposition temperatures and weight loss percentages.
Electrochemical Methods (e.g., Cyclic Voltammetry for redox properties)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. youtube.comyoutube.com The hydroxylamine functionality is electrochemically active and can be oxidized. rsc.orgsrce.hr
Expected Cyclic Voltammetry Behavior: A cyclic voltammogram of "1,6-Hexanediamine, N-hydroxy-" in an appropriate electrolyte solution would be expected to show an irreversible oxidation peak corresponding to the oxidation of the hydroxylamino group to a nitroso or further oxidized species. The potential of this oxidation peak would be dependent on the electrode material and the pH of the solution. srce.hr Studies on hydroxylamine itself show that its oxidation potential is significantly influenced by pH. rsc.org The primary amine group is generally not electroactive within the typical potential window of common solvents. The presence of the N-hydroxy group, therefore, provides a clear electrochemical handle to study this molecule. The technique could be used to determine the oxidation potential and to study the kinetics of the electron transfer process. srce.hr
Based on the conducted research, there is no available scientific literature or data pertaining to the specific chemical compound "1,6-Hexanediamine, N-hydroxy-" within the searched databases. Consequently, information regarding its advanced spectroscopic and structural analysis, including Electron Paramagnetic Resonance (EPR) spectroscopy and advanced microscopy techniques (SEM, TEM), is not available.
The search results consistently refer to the parent compound, 1,6-Hexanediamine, and its various derivatives, but none specifically address the N-hydroxy substituted version as requested. Therefore, it is not possible to provide the detailed research findings, data tables, or analysis for the specified sections and subsections of the article.
It is recommended to consult specialized chemical synthesis literature or databases for potential, albeit unindexed, information on the synthesis and characterization of "1,6-Hexanediamine, N-hydroxy-". Without primary research dedicated to this specific molecule, a comprehensive and scientifically accurate article as outlined cannot be generated.
Future Research Directions and Emerging Applications
Design of Advanced N-Hydroxy-1,6-Hexanediamine Derivatives with Tailored Properties
The inherent functionality of N-hydroxy-1,6-hexanediamine, possessing both a reactive hydroxylamine (B1172632) and a primary amine group, makes it an ideal scaffold for the design of advanced derivatives with precisely tailored properties. Future research will likely focus on strategic modifications of this backbone to create polymers and small molecules with enhanced thermal stability, mechanical strength, and specific functionalities.
One promising area is the development of novel polyamides and poly(hydroxy urethanes). By reacting N-hydroxy-1,6-hexanediamine with various diacids or their derivatives, a new class of polyamides can be synthesized. The presence of the N-hydroxy group along the polymer chain is expected to introduce unique characteristics, such as improved hydrophilicity and potential for post-polymerization modifications. Similarly, its reaction with cyclic carbonates can lead to the formation of poly(hydroxy urethanes) (PHUs), offering a non-isocyanate route to polyurethane-like materials. Research has shown that PHUs based on other diamines can result in amorphous polymers with varying glass transition temperatures, a property that can be finely tuned by the choice of co-monomers. tue.nl The incorporation of the N-hydroxy group could further enhance properties like adhesion and pigment dispersion. tue.nl
Computational modeling will be a critical tool in this design process. By simulating the properties of various derivatives, researchers can predict their performance and prioritize synthetic efforts. This in-silico approach will accelerate the discovery of new materials with optimized characteristics for specific applications, such as high-performance coatings, adhesives, and fibers.
Integration into Hybrid Material Systems
The bifunctional nature of N-hydroxy-1,6-hexanediamine makes it a versatile building block for the creation of advanced hybrid material systems, where organic and inorganic components are combined to achieve synergistic properties.
A significant area of exploration is its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.org The amine and hydroxylamine groups of N-hydroxy-1,6-hexanediamine can coordinate with metal ions, forming robust and functional frameworks. The N-hydroxy group, in particular, can offer unique coordination geometries and post-synthetic modification opportunities, allowing for the tuning of the MOF's pore size, shape, and chemical environment. researchgate.net The development of mixed-linker systems, where N-hydroxy-1,6-hexanediamine is combined with other organic linkers, could lead to MOFs with even greater structural diversity and functionality. rsc.org
Furthermore, N-hydroxy-1,6-hexanediamine can be incorporated into stimuli-responsive polymers. These "smart" materials can change their properties in response to external triggers like pH, temperature, or light. For instance, the N-hydroxy group can participate in hydrogen bonding, which can be disrupted by changes in pH, leading to a macroscopic change in the material's structure or properties. This could be harnessed to create pH-responsive hydrogels for applications in controlled drug release or as sensors. Research on other diamine-based hydrogels has demonstrated the feasibility of creating robust, biocompatible materials with tunable swelling behavior and drug release kinetics. rsc.orgrsc.org
Sustainable Synthesis and Green Chemistry Approaches
The shift towards a more sustainable chemical industry necessitates the development of green and efficient methods for producing key chemical building blocks. Future research on N-hydroxy-1,6-hexanediamine will undoubtedly focus on sustainable synthesis routes that minimize environmental impact.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising alternative to traditional synthetic methods. nih.govtudelft.nl Researchers are exploring the use of engineered enzymes, such as flavin-dependent N-hydroxylating enzymes, to selectively hydroxylate the amino groups of diamines. researchgate.net These enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for harsh reagents and protecting groups. researchgate.net The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis of N-hydroxy-1,6-hexanediamine and its derivatives. nih.gov
Another avenue of green chemistry is the catalytic oxidation of 1,6-hexanediamine (B7767898) using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. The development of efficient and selective catalysts for this transformation is a key research goal. Insights can be drawn from studies on the catalytic oxidation of other substrates using N-hydroxyphthalimide (NHPI) in conjunction with metal-organic frameworks, which have shown promising results in activating molecular oxygen for selective oxidation reactions. sciopen.com
Exploration of Novel Catalytic Systems
The unique electronic properties of the N-hydroxy group suggest that N-hydroxy-1,6-hexanediamine and its derivatives could serve as valuable ligands in novel catalytic systems. The ability of the hydroxylamine moiety to coordinate with metal centers and potentially participate in redox processes opens up possibilities for designing catalysts for a variety of chemical transformations.
One area of interest is the development of redox-active polymers. By polymerizing derivatives of N-hydroxy-1,6-hexanediamine, materials with tunable redox properties could be created. mdpi.com These polymers could find applications as mediators in electrochemical sensors or as catalysts for oxidation reactions. Research on other redox-active polymers derived from diamines has shown their potential in detecting analytes in biological and environmental samples. nih.govgoogle.com
Furthermore, metal complexes incorporating N-hydroxy-1,6-hexanediamine as a ligand could exhibit unique catalytic activities. The electronic environment of the metal center can be fine-tuned by modifying the substituents on the diamine backbone, potentially leading to highly selective catalysts for processes such as the degradation of pollutants or the synthesis of fine chemicals. The study of such complexes will likely involve a combination of experimental synthesis and characterization with computational modeling to understand their catalytic mechanisms.
Development of Smart Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex and functional materials. The ability of N-hydroxy-1,6-hexanediamine to participate in hydrogen bonding through both its amine and hydroxylamine groups makes it an excellent candidate for the construction of smart supramolecular assemblies.
A key research direction is the development of self-healing materials. The reversible nature of hydrogen bonds can be exploited to create polymers that can repair themselves after damage. By incorporating N-hydroxy-1,6-hexanediamine into a polymer network, the hydrogen bonding interactions can act as reversible crosslinks, allowing the material to mend itself upon the application of a stimulus such as heat or a change in pH.
Another exciting application lies in the creation of controlled drug release systems. N-hydroxy-1,6-hexanediamine can be used to create pH-responsive hydrogels or nanocarriers that encapsulate drug molecules. nih.govresearchgate.net At a specific pH, the hydrogen bonding network can be disrupted, leading to the release of the encapsulated drug. This targeted delivery approach can improve the efficacy of therapeutic treatments while minimizing side effects. Research into pH-responsive hydrogels based on other functional monomers has already demonstrated the feasibility of this concept for the controlled delivery of various drugs. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1,6-hexanediamine derivatives, and how do reaction conditions influence product yields?
Methodological Answer: Synthesis of derivatives like N,N'-dimethyl-1,6-hexanediamine (CAS 13093-04-4) involves nucleophilic substitution or reductive amination. For example:
- Substitution reactions : React 1,6-hexanediamine with methyl iodide in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 50–60°C for 12–24 hours. Excess methylating agent improves dimethylation .
- Oxidation/Reduction : Use hydrogen peroxide (H₂O₂) for oxidation to nitriles or LiAlH₄ for reduction to secondary amines. Reaction efficiency depends on stoichiometry and temperature control (e.g., 0–5°C for sensitive reductions) .
Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation. Purification via fractional distillation (for liquids) or recrystallization (for solids) is critical for isolating pure derivatives .
Q. What spectroscopic techniques are most effective for characterizing 1,6-hexanediamine and its derivatives, and how should data be interpreted?
Methodological Answer:
- IR Spectroscopy : Amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm primary/secondary amine groups. For N,N'-dimethyl derivatives, absence of N-H peaks indicates complete alkylation .
- NMR : ¹H NMR distinguishes between primary (δ 1.2–1.8 ppm for CH₂ adjacent to NH₂) and tertiary amines (δ 2.1–2.3 ppm for CH₃-N). For N-hydroxy derivatives, OH protons appear as broad singlets (δ 1.5–5.0 ppm) .
- Mass Spectrometry : GC-MS in SIM mode (e.g., m/z=30 for 1,6-hexanediamine ions) quantifies trace impurities in polymer degradation studies .
Q. How does the structure of 1,6-hexanediamine derivatives affect their reactivity in common organic reactions?
Methodological Answer:
- Steric Effects : N,N,N',N'-Tetramethyl-1,6-hexanediamine (CAS 111-18-2) exhibits reduced nucleophilicity due to steric hindrance, making it less reactive in SN2 substitutions compared to unmodified 1,6-hexanediamine .
- Hydrogen Bonding : Derivatives with free NH groups (e.g., N-hydroxy) form hydrogen bonds with electrophiles, enhancing catalytic activity in condensation reactions .
- Thermal Stability : Methylated derivatives (e.g., N,N'-dimethyl) show higher thermal stability (decomposition >200°C) than unmodified 1,6-hexanediamine (boiling point ~160°C) .
Advanced Research Questions
Q. How can computational models predict reaction pathways for synthesizing novel 1,6-hexanediamine derivatives, and what validation methods are recommended?
Methodological Answer:
- AI-Powered Retrosynthesis : Tools like Template_relevance Pistachio and Reaxys databases predict feasible routes for derivatives like N,N'-dicinnamylidene-1,6-hexanediamine (CAS 140-73-8). Input parameters include precursor scoring (plausibility threshold >0.01) and top-N pathway recommendations .
- Validation : Cross-check predicted pathways with experimental data (e.g., GC-MS yields) and DFT calculations for transition-state energies. For example, discrepancies in hydrolysis pathways of N-hydroxy derivatives require solvent-effect simulations (e.g., water vs. ethanol) .
Q. What experimental strategies resolve contradictions in reported hydrolysis rates of 1,6-hexanediamine under varying conditions?
Methodological Answer:
- Controlled Hydrolysis Studies : Immerse PA66 composites in MEG/water mixtures (20–80°C) and quantify 1,6-hexanediamine release via GC-MS (m/z=30). Higher temperatures (>60°C) accelerate hydrolysis but may degrade byproducts, requiring pH stabilization .
- Data Reconciliation : Use Arrhenius plots to compare activation energies across studies. For example, reported Eₐ values vary due to solvent polarity (e.g., ethanol/water mixtures reduce Eₐ by 15% compared to pure water) .
Q. How should researchers design experiments to assess the impact of 1,6-hexanediamine derivatives on polymer thermal stability without compromising mechanical properties?
Methodological Answer:
- Polymer Blending : Incorporate 1,6-hexanediamine derivatives (e.g., 2,4,4-trimethylhexanediamine) into PA10T at 1–5 wt%. Use DSC to measure Tm shifts (e.g., ΔTm = +5°C for 3 wt% additive) and TGA for decomposition onset .
- Mechanical Testing : Balance thermal stability and ductility by adjusting crosslinking density. For N-hydroxy derivatives, tensile strength decreases >10% at 5 wt% due to plasticization, necessitating co-additives like glass fibers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
